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molecular formula C12H20N2O2 B8397434 1,3-Bis(2-pyrrolidinonyl)butane CAS No. 41033-13-0

1,3-Bis(2-pyrrolidinonyl)butane

Cat. No. B8397434
M. Wt: 224.30 g/mol
InChI Key: LTOOVYLISZJYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06497886B1

Procedure details

60 g of 1,3-bis-(1-pyrrolidonyl)butene, 1000 ml of glacial acetic acid and 10 g of 10% palladium on carbon were mixed under inert gas. Subsequently, hydrogen was passed in while stirring at room temperature. The hydrogen uptake was complete after about 30 min. Reaction was allowed to continue at room temperature for a further 90 min. The catalyst was filtered off and the filtrate was concentrated under reduced pressure. The oily crude product was subsequently distilled under reduced pressure.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH:7]=[CH:8][CH:9]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH3:10])[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[H][H]>[Pd].C(O)(=O)C>[N:1]1([CH2:7][CH2:8][CH:9]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH3:10])[CH2:5][CH2:4][CH2:3][C:2]1=[O:6]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
N1(C(CCC1)=O)C=CC(C)N1C(CCC1)=O
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The oily crude product was subsequently distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
N1(C(CCC1)=O)CCC(C)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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